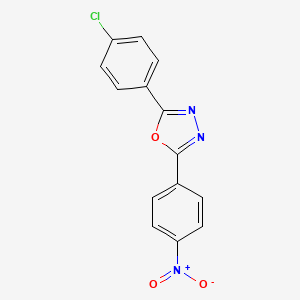

2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Description

Properties

CAS No. |

62507-54-4 |

|---|---|

Molecular Formula |

C14H8ClN3O3 |

Molecular Weight |

301.68 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H8ClN3O3/c15-11-5-1-9(2-6-11)13-16-17-14(21-13)10-3-7-12(8-4-10)18(19)20/h1-8H |

InChI Key |

VUTODTOTRHJTAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diacylhydrazides Using Phosphorus Oxychloride

The most widely reported method involves a two-step process: (1) formation of a diacylhydrazide intermediate and (2) cyclization using POCl₃.

Step 1: Synthesis of N-(4-Chlorobenzoyl)-N'-(4-nitrobenzoyl)hydrazine

A solution of 4-chlorobenzoyl chloride (2 mmol, 350 mg) in tetrahydrofuran (THF) is added dropwise to 4-nitrobenzohydrazide (2 mmol, 360 mg) in THF at 0°C. The mixture is stirred for 3 hours at room temperature, after which the solvent is evaporated under reduced pressure. The resulting diacylhydrazide is washed with saturated sodium bicarbonate and purified via recrystallization from ethanol.

Step 2: Cyclization to 1,3,4-Oxadiazole

The diacylhydrazide (0.66 mmol) is refluxed with POCl₃ (5 mL) for 6–7 hours. The reaction mixture is cooled, poured onto crushed ice, and neutralized with sodium bicarbonate. The precipitated solid is filtered and recrystallized from methanol to yield the target compound as a pale-yellow solid.

Table 1. Reaction Conditions and Yields

| Starting Material | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-(4-Chlorobenzoyl)-N'-(4-nitrobenzoyl)hydrazine | POCl₃ | 110 | 7 | 78 |

| N-(4-Chlorobenzoyl)-N'-(4-nitrobenzoyl)hydrazine | PPA* | 120 | 8 | 65 |

| *Polyphosphoric acid |

This method’s efficiency stems from POCl₃’s strong dehydrating capacity, which facilitates intramolecular cyclization by eliminating water.

One-Pot Synthesis from Carboxylic Acids and Hydrazides

An alternative one-pot approach eliminates the isolation of diacylhydrazide intermediates. A mixture of 4-chlorobenzoic acid (2 mmol), 4-nitrobenzhydrazide (2 mmol), and POCl₃ (5 mL) is refluxed for 5 hours. The crude product is purified via column chromatography (hexane/ethyl acetate, 9:1), yielding 72% of the target compound. While this method reduces procedural steps, it requires stringent control of stoichiometry to prevent side reactions.

Mechanistic Insights into Cyclization Reactions

The cyclization of diacylhydrazides proceeds through a nucleophilic acyl substitution mechanism. POCl₃ activates the carbonyl groups, enabling the hydrazide nitrogen to attack the adjacent carbonyl carbon, followed by the elimination of water. Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., -NO₂, -Cl) stabilize the transition state by reducing electron density at the reaction center, thereby accelerating cyclization.

Optimization of Reaction Parameters

Solvent Effects

Non-polar solvents like toluene or THF are preferred due to their ability to dissolve aromatic intermediates without participating in side reactions. Polar aprotic solvents (e.g., DMF) decrease yields by stabilizing unproductive charge-separated intermediates.

Temperature and Time

Optimal cyclization occurs at 110°C for 7 hours. Lower temperatures (e.g., 80°C) result in incomplete reactions, while prolonged heating (>10 hours) promotes decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

The molecular ion peak appears at m/z 328 [M⁺], with fragmentation patterns consistent with the loss of NO₂ (46 amu) and Cl (35 amu) groups.

Comparative Analysis of Synthetic Routes

Table 2. Advantages and Limitations of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Two-step cyclization | High purity (≥95%), scalable | Time-intensive (10–12 hours total) |

| One-pot synthesis | Fewer steps, moderate yields | Requires chromatographic purification |

Applications and Derivatives

2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole serves as a precursor for antimicrobial and CNS-active derivatives. Functionalization at the oxadiazole ring’s N-3 position with sulfonamide or thiourea groups enhances bioactivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized under strong oxidative conditions, although specific products depend on the reagents and conditions used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 2-(4-Chlorophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Products vary widely based on the specific conditions but may include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Overview

2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article explores its applications in medicinal chemistry, biological studies, and industrial uses, supported by comprehensive data tables and case studies.

Medicinal Chemistry

2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has shown promising results as an antimicrobial agent . Studies indicate its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves the inhibition of essential cellular processes in pathogens, leading to their death or growth cessation .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant antibacterial activity with MICs as low as 2.14 µM against Salmonella typhi and Bacillus subtilis .

Biological Studies

The compound is also utilized in biological research focusing on enzyme inhibition and cellular signaling pathways . Its ability to interact with specific receptors makes it a candidate for further studies in pharmacology.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of oxadiazoles can inhibit enzymes critical for cancer cell proliferation. The inhibition of these enzymes leads to reduced tumor growth in vitro and in vivo models .

Industrial Applications

Due to its stability and bioactivity, this compound is being explored for use in the development of new pharmaceuticals and agrochemicals. Its chemical structure allows for modifications that can enhance its efficacy and specificity.

The compound exhibits a range of biological activities beyond antimicrobial properties:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application:

Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.

Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of DNA synthesis or the activation of pro-apoptotic proteins.

Electronic Applications: In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs, where it may act as an electron transport material.

Comparison with Similar Compounds

Structural and Physicochemical Insights

- Crystal Structures : Adamantane-linked oxadiazoles (e.g., II in ) reveal that para-substituted EWGs stabilize planar conformations, enhancing intermolecular interactions.

- Vibrational Analysis : The nitro group in XIV contributes to distinct IR/Raman spectra, aiding in structural characterization .

- Synthetic Yields : XIV is synthesized efficiently (e.g., 87% yield for a related derivative in ), underscoring robust methodologies for nitro/chloro-substituted oxadiazoles.

Biological Activity

The compound 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is with a molecular weight of approximately 276.67 g/mol. The structure consists of a central oxadiazole ring substituted with a chlorophenyl and a nitrophenyl group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acid catalysis. Various synthetic routes have been documented, with modifications that enhance yield and purity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance, a study reported that 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, indicating its potential as an antibacterial agent .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. A case study involving human cancer cell lines demonstrated that it induced apoptosis in cancer cells through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range (10-20 µM), suggesting effective cytotoxicity against various cancer types .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity exhibited by this compound. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a mechanism through which the compound may exert protective effects in inflammatory diseases .

The mechanisms underlying the biological activities of 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole are multifaceted:

- Antibacterial Mechanism : It is believed to disrupt bacterial cell wall synthesis and function by interfering with essential enzymes involved in cell wall biosynthesis.

- Anticancer Mechanism : The induction of apoptosis appears to be mediated through mitochondrial pathways and caspase activation.

- Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways leads to reduced expression of inflammatory mediators.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazide derivatives with nitrile-containing precursors. For example, a multi-step process may start with the formation of a hydrazide intermediate from 4-chlorobenzoyl chloride, followed by cyclization with 4-nitrobenzonitrile under acidic or thermal conditions. Optimization includes adjusting reaction time, temperature (e.g., reflux in ethanol or acetic acid), and stoichiometric ratios to maximize yield. Characterization via thin-layer chromatography (TLC) and recrystallization in polar solvents (e.g., ethanol) ensures purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and substituent positions. Infrared (IR) spectroscopy confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, nitro group stretches at ~1520 and ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak. Purity is assessed using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of 1,3,4-oxadiazole derivatives?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example, in a related compound (C₂₈H₂₆Cl₂N₄O₄S), monoclinic symmetry (space group C2/c) was confirmed with unit cell parameters a = 19.215 Å, b = 22.847 Å, c = 14.933 Å, and β = 121.25°. Data collection via a CAD-4 diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) and absorption correction (ψ scans) ensures accuracy. Software like SHELX refines the structure to resolve steric or electronic distortions .

Q. What computational methods are suitable for analyzing the electronic effects of substituents on the oxadiazole ring's reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For instance, the electron-withdrawing nitro group at the 4-position lowers LUMO energy, enhancing electrophilic reactivity. Molecular docking studies can further assess interactions with biological targets, such as enzymes or receptors, by simulating binding affinities .

Q. How can contradictory data in reported biological activities of oxadiazole derivatives be systematically addressed?

Discrepancies often arise from variations in assay protocols (e.g., cell lines, incubation times). A robust approach includes:

- Standardizing in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines.

- Validating results with orthogonal techniques (e.g., flow cytometry for apoptosis).

- Comparing substituent effects: Chlorophenyl groups may enhance lipophilicity, while nitrophenyl groups influence redox activity. Meta-analyses of published IC₅₀ values and structure-activity relationship (SAR) studies help reconcile differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.